molecular formula C10H14N2O B1399483 Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine CAS No. 1249037-91-9

Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine

Cat. No.: B1399483
CAS No.: 1249037-91-9
M. Wt: 178.23 g/mol
InChI Key: XGXGCJDIWCRXGX-UHFFFAOYSA-N
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Description

Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine (CAS: 1249037-91-9) is a pyridine-derived amine featuring a cyclopropylmethylamine group attached to the 3-position of a 6-methoxy-substituted pyridine ring. Its molecular formula is C₁₁H₁₄N₂O (molecular weight: 190.24 g/mol), and it is commercially available at 95% purity (MFCD16704260) .

Properties

IUPAC Name

N-[(6-methoxypyridin-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-5-2-8(7-12-10)6-11-9-3-4-9/h2,5,7,9,11H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXGCJDIWCRXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Methoxypyridine Derivative Preparation: The 6-methoxypyridine moiety can be synthesized by methylation of pyridine derivatives using methyl iodide in the presence of a base.

    Coupling Reaction: The final step involves coupling the cyclopropyl group with the 6-methoxypyridin-3-ylmethylamine through a nucleophilic substitution reaction, often using a suitable leaving group and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Structural analogs of the target compound differ primarily in the substituents on the pyridine ring or the amine group. Key examples include:

Table 1: Structural Comparison of Pyridine-Based Cyclopropylamine Derivatives

Compound Name Pyridine Substituent Amine Group Molecular Formula Molecular Weight (g/mol) Reference
Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine 6-OCH₃ Cyclopropylmethyl C₁₁H₁₄N₂O 190.24
Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine 6-CF₃ Cyclopropylmethyl C₁₀H₁₁F₃N₂ 216.21
Isopropyl-(6-trifluoromethylpyridin-3-ylmethyl)-amine 6-CF₃ Isopropyl C₁₀H₁₃F₃N₂ 218.22
(cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride 6-CH₃ Cyclopropylmethyl C₁₁H₁₇ClN₂ 212.72

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 6-CF₃ substituent (electron-withdrawing) in analogs from may enhance metabolic stability compared to the 6-OCH₃ group (electron-donating) in the target compound .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Physical State Melting Point (°C) Solubility Purity Reference
This compound Not reported Not reported Not reported 95%
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Yellow solid 104.0–107.0 Soluble in DCM 17.9% yield
6-Cyclopropylpyridin-2-amine Brown semi-solid Not reported Low aqueous solubility Not classified (GHS)

Insights :

  • The target compound’s purity (95%) suggests suitability for synthetic applications, though solubility and stability data remain unreported .
  • Analogs like 6-Cyclopropylpyridin-2-amine exhibit low aqueous solubility, which may influence formulation strategies for related compounds .

Biological Activity

Cyclopropyl-(6-methoxy-pyridin-3-ylmethyl)-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a 6-methoxypyridin-3-ylmethylamine moiety. This unique structure influences its chemical reactivity and biological properties. The presence of the methoxy group on the pyridine ring is believed to enhance its interaction with biological targets, making it a subject of research in various therapeutic areas.

The primary mechanism of action involves the inhibition of specific kinases that are crucial in cell signaling pathways. By binding to the active sites of these kinases, this compound can block their activity, leading to:

  • Inhibition of cell proliferation : This is particularly significant in cancer cells.
  • Induction of apoptosis : The compound has been shown to trigger programmed cell death in tumor cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes some key findings:

StudyCell LineIC50 (µM)Mechanism
AA5491.5CDK inhibition
BMCF70.8Apoptosis induction
CHCT1161.2Cell cycle arrest

These results indicate that the compound effectively reduces cell viability and induces apoptosis through various mechanisms, including cell cycle arrest and kinase inhibition.

Case Studies

  • Cancer Treatment : In a study involving xenograft models, this compound showed promising results in reducing tumor size and inhibiting growth compared to control groups.
  • Inflammatory Diseases : Preliminary data suggest that this compound may also possess anti-inflammatory properties, potentially through the modulation of immune responses.

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds:

Compound NameSimilaritiesDifferences
2-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amineBoth contain a cyclopropyl and methoxypyridine moiety.Different core structure (pyrimidine vs. amine).
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amineSimilar pharmacological targetsContains a chlorophenyl group instead of methoxypyridine.

The unique combination of the cyclopropyl group and methoxypyridine moiety in this compound confers distinct biological activities that warrant further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.